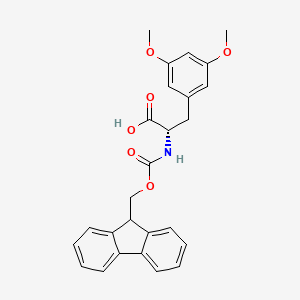

L-N-Fmoc-3,5-dimethoxyphenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHGHGFWIGKMJY-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for L N Fmoc 3,5 Dimethoxyphenylalanine

Stereoselective Synthesis of the Phenylalanine Scaffold

The cornerstone of synthesizing L-N-Fmoc-3,5-dimethoxyphenylalanine is the establishment of the L-configuration at the α-amino acid center. This is achieved through various stereoselective methods, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approaches for L-Stereochemistry

Chiral auxiliary-mediated synthesis is a classical and reliable strategy for controlling stereochemistry. In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

One prominent example involves the use of chiral imidazolidinones derived from amino alcohols like L-valinol or L-phenylalaninol. researchgate.net These auxiliaries can be acylated and then subjected to diastereoselective enolate alkylation with an appropriate electrophile, in this case, 3,5-dimethoxybenzyl bromide. The bulky auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity.

Another well-established method utilizes diketopiperazine structures, such as the Schöllkopf bis-lactim ethers. A chiral diketopiperazine, often formed from L-valine and glycine (B1666218), can be deprotonated and alkylated. The chiral environment of the diketopiperazine ring directs the incoming electrophile to generate the desired L-configuration. rsc.org Subsequent hydrolysis yields the target amino acid methyl ester with high enantiomeric purity.

Sulfinyl groups have also been employed as effective chiral auxiliaries in the synthesis of various chiral compounds. acs.org For instance, tert-butanesulfinamide, introduced by Ellman, can react with an appropriate precursor to form a sulfinamide which then directs asymmetric transformations. acs.org

Table 1: Comparison of Chiral Auxiliary-Based Methods

| Chiral Auxiliary | Key Features | Typical Electrophile |

| Imidazolidinones | Derived from L-amino alcohols; high diastereoselectivity in alkylation reactions. researchgate.net | 3,5-Dimethoxybenzyl bromide |

| Diketopiperazines | Schöllkopf method; allows for asymmetric synthesis of various amino acids. rsc.org | 3,5-Dimethoxybenzyl bromide |

| Sulfinamides | Ellman's auxiliary; versatile for synthesis of enantiomerically pure amines. acs.org | Corresponding aldehyde/imine |

Asymmetric Catalytic Routes to Phenylalanine Derivatives

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Phase-Transfer Catalysis (PTC): This technique has proven highly effective for the α-alkylation of glycine Schiff bases. nih.gov Using a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, the alkylation of a glycine imine with 3,5-dimethoxybenzyl bromide can proceed with excellent enantioselectivity and high yields. nih.govmdpi.com The stereochemical outcome is predictable and controllable based on the pseudoenantiomeric nature of the catalysts derived from cinchonine (B1669041) and cinchonidine, which afford the (R)- and (S)-amino acids, respectively. nih.gov

Enzymatic and Biocatalytic Methods: Biocatalysis presents a powerful and sustainable route to enantiopure amino acids. Phenylalanine ammonia (B1221849) lyases (PALs), for example, catalyze the asymmetric hydroamination of cinnamic acid derivatives. nih.gov By using an engineered PAL, it is possible to synthesize non-natural L-phenylalanine derivatives from their corresponding substituted cinnamic acids. nih.govacs.org Multi-enzymatic cascade processes can further enhance the yield and enantiomeric excess of the desired product. nih.govacs.org

Photoredox Catalysis: Modern synthetic methods also include photoredox catalysis, which allows for the regiospecific activation of halogenated heterocycles and their conjugate addition to dehydroalanine (B155165) derivatives, providing a robust system for creating a wide range of unnatural amino acids. rsc.org Synergistic photoredox and pyridoxal (B1214274) radical biocatalysis represents a cutting-edge method for the stereoselective synthesis of non-canonical amino acids. nih.gov

Table 2: Asymmetric Catalytic Strategies for Phenylalanine Derivatives

| Catalytic Method | Catalyst Type | Key Advantages |

| Phase-Transfer Catalysis | Cinchona alkaloid derivatives nih.gov | Operational simplicity, mild conditions, scalability. nih.govmdpi.com |

| Biocatalysis | Phenylalanine Ammonia Lyases (PALs) nih.govacs.org | High enantioselectivity, sustainable, uses renewable starting materials. researchgate.net |

| Photoredox Catalysis | Iridium or Ruthenium complexes | Mild reaction conditions, high functional group tolerance. rsc.org |

Regioselective Functionalization of the Dimethoxyphenyl Moiety

The synthesis of the 3,5-dimethoxyphenyl scaffold itself is a critical preliminary step. Rather than performing a regioselective functionalization on the phenylalanine core, the common and more efficient strategy involves starting with a pre-functionalized aromatic compound. The synthesis typically begins with commercially available 3,5-dimethoxybenzaldehyde (B42067) or 3,5-dimethoxybenzoic acid.

These starting materials can be converted into a suitable electrophile, such as 3,5-dimethoxybenzyl bromide, through standard organic transformations. This benzyl (B1604629) bromide derivative is then used as the key alkylating agent in the stereoselective C-C bond-forming reactions described in the sections above (e.g., alkylation of a chiral glycine enolate equivalent). This approach ensures that the dimethoxy substitution pattern is correctly positioned from the outset, avoiding potential issues with regioselectivity on a more complex, pre-formed amino acid structure.

N-α-Fmoc Protection Strategies and Optimization in Synthesis of this compound

Once the chiral amino acid L-3,5-dimethoxyphenylalanine has been synthesized, its α-amino group must be protected to allow for its use in stepwise solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most common N-terminal protecting group used in modern SPPS due to its base-lability, which provides orthogonality with acid-labile side-chain protecting groups. nih.govaltabioscience.com

Protocols for Efficient Fmoc Derivatization

The introduction of the Fmoc group (Fmoc-derivatization) is typically achieved by reacting the free amino acid with an activated Fmoc reagent under basic conditions.

Common Reagents and Conditions:

Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide): This is the most widely used reagent due to its stability and the reduced likelihood of side reactions, such as the formation of oligopeptides. total-synthesis.com

Fmoc-Cl (9-fluorenylmethyl chloroformate): Another common reagent, though it can be more reactive.

The derivatization reaction is usually carried out in a biphasic system (e.g., dioxane/water or acetone/water) in the presence of a mild base like sodium bicarbonate or sodium carbonate to neutralize the liberated acid and maintain a basic pH (typically pH 9-10). conicet.gov.arnih.gov The reaction progress is monitored by TLC or HPLC, and upon completion, the Fmoc-protected amino acid is isolated by extraction and crystallization.

Optimization: Several factors can be optimized to ensure high yield and purity. researchgate.net

Reaction Time and Temperature: Optimization can accelerate the reaction and improve efficiency. nih.gov

pH and Buffer Concentration: Maintaining an optimal pH is crucial for the reaction between the amino group and the Fmoc reagent while minimizing hydrolysis of the reagent. conicet.gov.ar

Side Reaction Prevention: To prevent the formation of Fmoc-dipeptide impurities, an intermediate silylation step using chlorotrimethylsilane (B32843) can be employed to temporarily protect the carboxylic acid group during the Fmoc introduction. nih.gov

Table 3: Typical Conditions for Fmoc-Derivatization

| Reagent | Solvent System | Base | Temperature | Key Considerations |

| Fmoc-OSu total-synthesis.com | Dioxane/Water | NaHCO₃ | Room Temp. | Most common, stable, minimizes side products. nih.gov |

| Fmoc-Cl waters.com | Acetone/Water | Na₂CO₃ | 0°C to Room Temp. | Highly reactive; pH must be carefully controlled. |

Compatibility with Other Orthogonal Protecting Groups

A key advantage of the Fmoc group is its orthogonality with a wide range of other protecting groups used in peptide synthesis. total-synthesis.comiris-biotech.de Orthogonality means that one set of protecting groups can be removed under specific conditions without affecting others. iris-biotech.depeptide.com The Fmoc group is cleaved by a mild base (typically 20% piperidine (B6355638) in DMF), while side-chain and resin-linker protecting groups are typically cleaved by strong acid (e.g., trifluoroacetic acid, TFA). altabioscience.comiris-biotech.de

This orthogonal scheme is fundamental to Fmoc-based SPPS. nih.gov For this compound, the methoxy (B1213986) groups on the phenyl ring are stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final peptide cleavage. When this amino acid is incorporated into a larger peptide, its Fmoc group can be selectively removed at each cycle of the synthesis, while the acid-labile protecting groups on other amino acid side chains (e.g., Boc on Lysine, tBu on Aspartic Acid) remain intact until the final deprotection step. peptide.com

Table 4: Orthogonality of Fmoc Group with Common Side-Chain Protecting Groups

| Nα-Protecting Group | Cleavage Condition | Orthogonal Side-Chain Group | Cleavage Condition |

| Fmoc | 20% Piperidine in DMF altabioscience.com | Boc (t-butyloxycarbonyl) | TFA peptide.com |

| Fmoc | 20% Piperidine in DMF | tBu (tert-butyl) | TFA iris-biotech.de |

| Fmoc | 20% Piperidine in DMF | Trt (trityl) | TFA csic.es |

| Fmoc | 20% Piperidine in DMF | Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | TFA peptide.com |

| Fmoc | 20% Piperidine in DMF | Alloc (allyloxycarbonyl) | Pd(0) catalyst peptide.com |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for reducing the environmental footprint of peptide production. This involves a holistic approach that considers all aspects of the chemical process, from starting materials to final product isolation.

Development of Sustainable Solvent Systems

The choice of solvent is a crucial factor in the environmental impact of a synthetic process. Traditional peptide synthesis often relies on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). guidechem.com Research has therefore focused on identifying and validating greener alternatives that are less toxic, biodegradable, and derived from renewable resources.

The solubilization of the starting materials, L-3,5-dimethoxyphenylalanine and the Fmoc-protection agent (e.g., Fmoc-OSu or Fmoc-Cl), as well as the resulting product, this compound, is a key consideration. The polarity and solubilizing power of the solvent system must be sufficient to ensure a homogeneous reaction mixture, which is essential for high reaction rates and yields.

Recent studies have explored a range of greener solvents and solvent mixtures for Fmoc-based peptide synthesis. These include bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). Additionally, mixtures of solvents are being investigated to fine-tune properties like polarity and viscosity to mimic those of traditional solvents while maintaining a favorable environmental profile. guidechem.com For instance, a mixture of anisole (B1667542) and N-octylpyrrolidone has been shown to effectively solubilize a wide range of Fmoc-amino acids.

Table 1: Comparison of Conventional and Green Solvents for Fmoc-Amino Acid Synthesis

| Solvent System | Key Properties | Environmental/Safety Considerations |

| N,N-Dimethylformamide (DMF) | High polarity, excellent solubilizing power | Reprotoxic, high boiling point, significant waste issue. guidechem.com |

| Dichloromethane (DCM) | Good for swelling resins, volatile | Suspected carcinogen, environmental pollutant. guidechem.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity than THF | Can form peroxides. |

| Cyclopentyl methyl ether (CPME) | High boiling point, low peroxide formation | Limited biodegradability data. |

| Anisole/N-octylpyrrolidone (75:25) | Good solubilization of Fmoc-amino acids | Anisole is derived from renewable sources. |

| PolarClean/Water (1:4) | Aqueous system, low-cost green solvent | Promotes resin swelling and solubility of starting materials. |

Catalyst Design for Enhanced Atom Economy

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the context of this compound synthesis, this involves the reaction of L-3,5-dimethoxyphenylalanine with an Fmoc-donating reagent. Traditional methods often use stoichiometric amounts of coupling reagents, leading to significant waste.

Furthermore, in the broader context of peptide synthesis where this compound would be used, catalytic amide bond formation is a significant area of development. Catalysts based on boron, for example, have shown promise in the direct amidation of non-activated carboxylic acids and amines, which could dramatically improve the atom economy of subsequent peptide coupling steps.

Table 2: Atom Economy in Different Synthetic Approaches

| Synthetic Approach | Reagents | Byproducts | Atom Economy |

| Stoichiometric Acylation | L-3,5-dimethoxyphenylalanine, Fmoc-Cl, Base | Base hydrochloride salt | Low |

| Stoichiometric Active Ester | L-3,5-dimethoxyphenylalanine, Fmoc-OSu, Base | N-hydroxysuccinimide, Base salt | Moderate |

| Ideal Catalytic Acylation | L-3,5-dimethoxyphenylalanine, Fmoc-OH | Water | High (theoretically) |

This table provides a conceptual comparison of atom economy for the Fmoc protection step. Specific catalytic systems for the direct Fmoc-ylation of L-3,5-dimethoxyphenylalanine with Fmoc-OH are not yet commercially established.

Waste Minimization and Process Intensification

Waste minimization in the synthesis of this compound is intrinsically linked to the principles of sustainable solvent use and enhanced atom economy. Beyond these, several other strategies can be employed.

In-situ methodologies, where sequential reaction steps are carried out in a single pot without isolation of intermediates, can significantly reduce solvent consumption from purification and extraction steps. For example, after the Fmoc protection of L-3,5-dimethoxyphenylalanine, the subsequent work-up could be designed to directly yield a solution ready for the next step in a larger peptide synthesis, avoiding unnecessary isolation and purification.

Process intensification through the use of flow chemistry offers another avenue for waste reduction. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, often leading to higher yields and purities in shorter reaction times. This can minimize the formation of byproducts and reduce the need for downstream purification. The reduced reaction volumes in flow systems also inherently minimize solvent usage and waste generation per unit of product. Furthermore, flow chemistry setups can be more easily automated, leading to more consistent and efficient production.

Integration of L N Fmoc 3,5 Dimethoxyphenylalanine into Peptide and Peptidomimetic Architectures

Solid-Phase Peptide Synthesis (SPPS) with L-N-Fmoc-3,5-dimethoxyphenylalanine

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains due to its efficiency, ease of automation, and simplified purification procedures. altabioscience.com The core principle involves the stepwise addition of N-α-protected amino acids to a growing peptide chain anchored to an insoluble polymer support. peptide.com The use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group is standard, offering an orthogonal protection scheme where acid-labile groups protect the amino acid side chains. altabioscience.comnih.gov

The steric hindrance posed by the 3,5-dimethoxyphenyl group of this compound can lead to slower coupling kinetics and incomplete reactions, necessitating the optimization of coupling protocols. Inefficient coupling results in deletion sequences, which are often difficult to separate from the target peptide. rsc.org

Coupling Reagents: The choice of activating agent is critical. While traditional carbodiimide (B86325) activators like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective, they can be slow for hindered residues. nih.gov More potent uronium/aminium-based or phosphonium-based coupling reagents are generally preferred. Reagents such as HBTU, HATU, HCTU, and PyBOP, especially when combined with an additive like N-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure), significantly enhance coupling rates and reduce side reactions. nih.govuci.edu

Reaction Conditions: To overcome the steric bulk, several protocol modifications can be implemented:

Extended Coupling Times: Allowing the coupling reaction to proceed for longer periods (e.g., 2-4 hours or more) can drive the reaction to completion. uci.edu

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid ensures that all available amino groups on the resin have reacted.

Elevated Temperatures: Performing the coupling at higher temperatures (e.g., 60°C) can increase the reaction rate, a technique often employed in microwave-assisted peptide synthesis. nii.ac.jp

Solvent Choice: The use of N-methylpyrrolidone (NMP) or adding chaotropic salts or dimethyl sulfoxide (B87167) (DMSO) to the primary solvent (DMF) can help disrupt peptide aggregation and improve reaction kinetics. peptide.com

Table 1: Common Coupling Reagents for Incorporating Sterically Hindered Amino Acids

| Reagent/Additive | Full Name | Class | Key Advantages |

|---|---|---|---|

| HBTU/HOBt | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) | Uronium | Fast-acting, reliable, and widely used for standard and difficult couplings. uni-regensburg.de |

| HATU/HOAt | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | Highly efficient, particularly effective in reducing racemization, especially with HOAt. uci.edu |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium | Very fast and efficient, considered more reactive than HBTU. nih.gov |

| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | Carbodiimide/Additive | Cost-effective, low racemization risk with Oxyma, and avoids explosive potential of HOBt. nih.gov |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Effective for hindered couplings, though can be less efficient than modern uronium salts. |

Several side reactions can occur during Fmoc-SPPS, leading to lower purity and yield. iris-biotech.de The incorporation of a bulky residue like this compound requires careful consideration of these potential issues.

Diketopiperazine (DKP) Formation: This is a major side reaction that occurs after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cyclizing to form a DKP and cleaving the peptide from the support. iris-biotech.dechempep.com This is particularly problematic with C-terminal proline or glycine (B1666218) residues. iris-biotech.de To mitigate this, one can:

Use a sterically bulky resin linker, such as the 2-chlorotrityl (2-ClTrt) linker, which physically hinders this intramolecular reaction. sigmaaldrich.com

Couple the third amino acid immediately after Fmoc deprotection without delay.

Incorporate the first two amino acids as a pre-formed Fmoc-dipeptide unit. chempep.com

Guanidinylation: Uronium/aminium coupling reagents (HBTU, HATU, HCTU) can react with the free N-terminal amine of the peptide chain to form an irreversible guanidinium (B1211019) cap, terminating chain elongation. peptide.com This is avoided by pre-activating the carboxylic acid of the incoming Fmoc-amino acid with the coupling reagent for a short period before adding the mixture to the resin. peptide.com

Incomplete Fmoc Deprotection: The aggregation of growing peptide chains can hinder the access of the piperidine (B6355638) base, leading to incomplete removal of the Fmoc group and resulting in deletion sequences. chempep.com Using stronger deprotection cocktails (e.g., containing 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) or chaotropic agents can improve deprotection efficiency. peptide.comrsc.org

Table 2: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

|---|---|---|

| Diketopiperazine Formation | Intramolecular cyclization of a resin-bound dipeptide, causing chain cleavage. iris-biotech.dechempep.com | Use 2-chlorotrityl resin; couple the third residue quickly; use Fmoc-dipeptide building blocks. chempep.comsigmaaldrich.com |

| Racemization | Loss of chiral purity, especially for Cys and His, during activation. nih.govpeptide.com | Use additives like HOBt, HOAt, or Oxyma; avoid prolonged pre-activation. peptide.com |

| Guanidinylation | Irreversible capping of the N-terminus by uronium/aminium coupling reagents. peptide.com | Pre-activate the Fmoc-amino acid before adding it to the resin. peptide.com |

| Aspartimide Formation | Base-catalyzed cyclization involving an aspartic acid side chain, leading to byproducts. nih.govrsc.org | Use sterically hindered side-chain protecting groups for Asp; add HOBt to the deprotection solution. rsc.org |

The choice of solid support and its chemical linker is fundamental to the success of SPPS. The linker connects the C-terminal amino acid to the insoluble resin and dictates the conditions required for final cleavage, as well as the functional group of the cleaved peptide (e.g., acid or amide). merckmillipore.com

For Peptides with a C-terminal Carboxylic Acid:

2-Chlorotrityl Chloride (2-ClTrt) Resin: This is a highly recommended choice, especially when incorporating bulky C-terminal residues or for preparing protected peptide fragments. uci.edusigmaaldrich.com Its extreme acid lability allows the peptide to be cleaved under very mild conditions (e.g., 1% TFA in DCM), which preserves acid-sensitive side-chain protecting groups. sigmaaldrich.com The steric bulk of the trityl linker also effectively suppresses diketopiperazine formation. sigmaaldrich.com

Wang Resin: A widely used resin for generating C-terminal acids, it is based on a p-alkoxybenzyl alcohol linker. uci.edusigmaaldrich.com However, it is more susceptible to diketopiperazine formation than 2-ClTrt resin and requires stronger acid (e.g., >90% TFA) for cleavage. sigmaaldrich.comsigmaaldrich.com

For Peptides with a C-terminal Amide:

Rink Amide Resin: This is a popular choice for synthesizing peptide amides. uci.edumerckmillipore.com The peptide is attached via an amide bond, eliminating the risk of racemization during the loading of the first amino acid. Cleavage with standard high-TFA cocktails yields the C-terminal amide. merckmillipore.com

PAL (Peptide Amide Linker) and Sieber Resins: These are alternative linkers for producing peptide amides, offering different cleavage kinetics and side-reaction profiles. merckmillipore.com

Table 3: Comparison of Common Resins for Fmoc-SPPS

| Resin | Linker Type | Cleaved Product | Key Features |

|---|---|---|---|

| 2-Chlorotrityl Chloride | Trityl | Peptide Acid | Very acid-sensitive; allows cleavage of protected fragments; suppresses DKP formation. uci.edusigmaaldrich.com |

| Wang | p-Alkoxybenzyl alcohol | Peptide Acid | Standard resin for peptide acids; requires strong TFA for cleavage; moderate risk of DKP. uci.edusigmaaldrich.com |

| Rink Amide | Knorr/Rink | Peptide Amide | Standard resin for peptide amides; stable linker; no racemization on loading. uci.edumerckmillipore.com |

| Sieber Amide | Xanthenyl | Peptide Amide | More acid-labile than Rink Amide, useful for peptides with sensitive residues. merckmillipore.com |

Solution-Phase Peptide Synthesis (LPPS) Methodologies Incorporating this compound

While less common than SPPS for long peptides, solution-phase peptide synthesis (LPPS) remains a powerful tool, particularly for large-scale synthesis and the preparation of peptide fragments. google.com

A convergent strategy, or fragment condensation, is often employed in LPPS to build large peptides. springernature.com This approach involves the synthesis of several smaller, protected peptide fragments (which can be made via SPPS or LPPS), followed by their coupling in solution. nih.govresearchgate.net

This strategy is highly relevant for incorporating this compound. The amino acid can be placed within a smaller, more manageable fragment. This circumvents potential issues of poor solubility or aggregation that might occur during the stepwise synthesis of a very long chain containing this bulky residue. The protected fragments are purified at an intermediate stage, which can lead to a final product of higher purity compared to a linear stepwise synthesis. The coupling of fragments in solution typically uses reagents that minimize racemization, such as DIC/OxymaPure or DIC/HOBt. nih.govresearchgate.net

Racemization is a significant risk during the activation of the C-terminal carboxyl group of a peptide fragment for coupling. peptide.com The mechanism often proceeds through the formation of a 5(4H)-oxazolone intermediate, which can easily lose its chiral integrity. luxembourg-bio.com

Strategies to control racemization are crucial:

Urethane Protecting Groups: The N-terminal Fmoc group on the incoming fragment provides inherent protection against racemization, a key feature of urethane-based protecting groups. nih.gov

Coupling Additives: The addition of reagents like HOBt, HOAt, or Oxyma to the coupling reaction is essential. peptide.com These additives react with the activated carboxyl group to form an active ester that is less prone to racemization than other activated species and suppresses oxazolone (B7731731) formation. peptide.com

C-terminal Amino Acid: The risk of racemization is highest for the C-terminal residue of the fragment being activated. Whenever possible, fragments should be designed so that the C-terminal residue is glycine or proline, which are not susceptible to racemization.

Reaction Temperature: Performing the coupling reaction at low temperatures (e.g., 0°C) helps to minimize the rate of racemization. google.com

By carefully selecting fragments and employing racemization-suppressing coupling protocols, this compound can be effectively incorporated into large, complex peptide architectures via solution-phase fragment condensation.

Conformational Impact of this compound on Peptide Structures

The incorporation of non-proteinogenic amino acids is a key strategy in peptidomimetic chemistry to design peptides with specific, predetermined three-dimensional structures. This compound, with its bulky and electronically distinct side chain, significantly influences the conformational landscape of peptide architectures. Its impact stems from a combination of the steric demands of the substituted phenyl ring and the electronic characteristics of the two methoxy (B1213986) groups, which collectively guide the peptide backbone into preferred secondary structures and modulate its dynamic behavior.

Influence of the 3,5-Dimethoxyphenyl Moiety on Secondary Structure Induction

The introduction of conformationally restricted amino acids into a peptide sequence is a widely used method to encourage the folding of the peptide chain into therapeutically relevant secondary structures like helices and turns. nih.govrsc.org The 3,5-dimethoxyphenyl side chain of this compound imposes significant conformational constraints on the peptide backbone. While specific quantitative data on its induction of canonical secondary structures like α-helices or β-sheets is not extensively documented in dedicated studies, its structural features suggest a strong propensity to stabilize local turn structures.

The bulky nature of the substituted phenyl ring can favor specific dihedral angles (phi, ψ) to avoid steric clashes with the adjacent residues and the peptide backbone itself. In some cases, β-peptides with side chains on neighboring residues have been shown to fold and form turns that can mimic the structure of hormones like somatostatin. nih.gov Similarly, the rigid and sterically demanding 3,5-dimethoxyphenyl group is expected to limit the conformational freedom of the peptide chain, potentially nucleating folding and stabilizing defined secondary structures. For instance, studies on peptides with side-chain lactam bridges have demonstrated that such conformational constraints are effective in stabilizing both α-helices and β-turns. acs.org The introduction of a bulky aromatic group like 3,5-dimethoxyphenylalanine can serve a similar purpose, acting as a rigid scaffold that directs the peptide's fold.

Steric and Electronic Effects on Peptide Chain Dynamics

The dynamic behavior of a peptide chain is profoundly influenced by the steric and electronic properties of its constituent amino acid side chains. The 3,5-dimethoxyphenylalanine residue exerts a powerful influence through both of these effects.

Steric Effects:

Electronic Effects:

The two methoxy groups on the phenyl ring are strong electron-donating groups. This has significant consequences for the peptide's conformation and dynamics. Research on cyclic peptides containing phenylalanine residues with various substituents on the aromatic ring has shown a clear correlation between the electronic properties of the substituent and the peptide's global conformation. nih.gov

Electron-donating substituents enrich the π-electron density of the aromatic ring, enhancing its ability to participate in non-covalent interactions such as CH⋯π interactions. nih.gov In one study, a phenylalanine-incorporated cyclic peptide was found to exist in equilibrium between a "square" open form and a "folded" form. The folded form was stabilized by a CH⋯π interaction between the substituted phenyl ring and a methyl group on a nearby oxazoline (B21484) ring. nih.gov The study demonstrated that electron-donating groups, like the methoxy group, strengthened this interaction and promoted the folded conformation by providing a favorable enthalpic contribution that restrained the loss in entropy upon folding. nih.gov

The table below, adapted from findings on electronically substituted phenylalanine cyclic peptides, illustrates how electron-donating groups favor a folded conformation. nih.gov A more positive Hammett constant (σp) indicates a more electron-withdrawing group, while a more negative value indicates a more electron-donating group.

| Substituent (X) at 4-position of Phenylalanine | Hammett Constant (σp) | Predominant Conformation |

| OCH₃ | -0.27 | Folded |

| CH₃ | -0.17 | Folded |

| H | 0.00 | Equilibrium (Folded/Square) |

| F | 0.06 | Equilibrium (Folded/Square) |

| Cl | 0.23 | Square |

| Br | 0.23 | Square |

| I | 0.28 | Square |

| CF₃ | 0.54 | Square |

| NO₂ | 0.78 | Square |

This table illustrates the principle that electron-donating groups, similar to the two methoxy groups in 3,5-dimethoxyphenylalanine, promote folded peptide structures stabilized by non-covalent interactions.

Furthermore, electron-rich side chains can act as "stepping stones" or relay stations in long-distance electron transfer processes through the peptide backbone. nih.govrsc.org The presence of the highly electron-rich 3,5-dimethoxyphenyl moiety can therefore influence the electronic properties and potential redox activities of the entire peptide, affecting its dynamic interactions and function.

Applications of L N Fmoc 3,5 Dimethoxyphenylalanine As a Building Block in Advanced Chemical Research

Design and Synthesis of Modified Peptides and Constrained Scaffolds

The incorporation of unnatural amino acids is a cornerstone strategy for creating peptides with predefined structures and improved pharmacological profiles. cpcscientific.com The rigidity and specific conformational preferences of these building blocks can guide a peptide chain into a desired three-dimensional shape, which is crucial for effective interaction with biological targets. uni-regensburg.de

Incorporation into Cyclic and Stapled Peptide Architectures

A primary challenge with linear peptides as therapeutic candidates is their conformational flexibility and susceptibility to enzymatic degradation. Cyclization and stapling are two prominent strategies to overcome these limitations by introducing structural constraints. L-N-Fmoc-3,5-dimethoxyphenylalanine is readily integrated into these architectures using standard Fmoc-based SPPS protocols. researchgate.net

Cyclic Peptides: In the synthesis of cyclic peptides, this compound can be incorporated into the linear precursor sequence on a solid support. After the linear assembly is complete, the Fmoc group on the N-terminus and a side-chain protecting group are selectively removed to allow for head-to-tail or side-chain-to-side-chain cyclization. The 3,5-dimethoxy substituted phenyl ring can influence the preferred conformation of the cyclic structure, potentially stabilizing specific turn types and improving binding affinity to a target protein.

Stapled Peptides: Peptide stapling involves creating a covalent cross-link between the side chains of two amino acids within a peptide sequence, typically to enforce an α-helical conformation. uni-regensburg.de This technique has been transformative in stabilizing helices that are critical for mediating protein-protein interactions (PPIs). researchgate.net this compound can be positioned within a peptide sequence alongside other residues that will form the staple. While it does not form the staple itself, its bulky, hydrophobic side chain can influence the local peptide structure and participate in key binding interactions at the target interface, helping to orient the critical residues on the opposite face of the helix. The use of Fmoc-protected amino acids is standard in the synthesis of these complex molecules. researchgate.net

| Architecture | Role of this compound | Synthesis Method | Key Benefit |

| Cyclic Peptides | Influences conformational preference; participates in target binding. | Fmoc Solid-Phase Peptide Synthesis (SPPS) | Enhanced stability and receptor selectivity. |

| Stapled Peptides | Modulates local conformation; acts as a binding residue. | Fmoc SPPS with Ring-Closing Metathesis | Stabilizes α-helical structure; improves cell permeability. |

Role in the Development of Foldamers

Foldamers are non-natural oligomers designed to fold into specific, predictable three-dimensional structures, mimicking the secondary structures of proteins like helices, sheets, and turns. nih.govnih.gov The design of foldamers relies on the use of building blocks with restricted conformational freedom that guide the oligomer into a well-defined shape. st-andrews.ac.uk

The incorporation of stereochemically constrained or substituted amino acids is a key strategy in creating stable secondary structures in short sequences. st-andrews.ac.uk this compound is an exemplary building block for this purpose. The steric bulk of the two methoxy (B1213986) groups at the 3 and 5 positions of the phenyl ring restricts the rotational freedom of the side chain (the chi (χ) angles), which in turn influences the peptide backbone torsion angles (phi (φ) and psi (ψ)). When incorporated in a repeating fashion, these local conformational biases can direct the entire oligomer to adopt a stable, helical, or folded structure. Furthermore, the aromatic rings can engage in stacking interactions, which provide an additional stabilizing force for the folded architecture. russelllab.org The ability to create novel, stable, and predictable structures makes foldamers containing such residues promising scaffolds for developing new therapeutics and biomaterials. nih.gov

Development of Peptidomimetics and Protein Mimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolysis and better bioavailability. researchgate.net Protein mimetics extend this concept to replicate larger, functional surfaces of proteins. The unique structural features of this compound make it a valuable tool in this pursuit.

Mimicry of Protein Recognition Surfaces

Many crucial biological processes are mediated by the interaction of a peptide or a protein loop with a receptor. Often, a few key amino acid side chains ("hot spots") on a recognition surface, such as a helix, are responsible for the majority of the binding energy. The phenylalanine side chain is often involved in such interactions through hydrophobic and aromatic stacking forces. russelllab.org

This compound can be used to create peptidomimetics that replicate these recognition surfaces with enhanced features. By substituting a natural phenylalanine or tyrosine with 3,5-dimethoxyphenylalanine, chemists can fine-tune the interaction. The two methoxy groups add polarity and hydrogen-bond accepting capability not present in phenylalanine, while altering the electron distribution of the aromatic ring. This modification can lead to altered binding affinity and selectivity for the target receptor. For example, substituting a key phenylalanine in a peptide that binds to a protein target can result in analogs with tailored activity. nih.govwikipedia.org This approach allows for the systematic optimization of lead peptides into more drug-like candidates.

Construction of Non-Peptidic Scaffolds Containing the Dimethoxyphenylalanine Unit

A major goal in medicinal chemistry is to move from a peptide lead to a completely non-peptidic molecule, which generally offers superior oral bioavailability and metabolic stability. researchgate.netnih.gov This is often achieved by identifying the essential pharmacophoric elements of the peptide—the key side chains—and displaying them on a non-peptidic scaffold.

In this context, the 3,5-dimethoxyphenylalanine side chain can be considered a key pharmacophore. This functional group can be synthesized and then appended to various non-peptidic scaffolds, such as those based on piperidine (B6355638), diazepine, or other heterocyclic systems. researchgate.net These rigid scaffolds serve to hold the dimethoxyphenyl group, and other necessary functional groups, in the correct spatial orientation to mimic the bioactive conformation of the original peptide. This strategy combines the recognition properties of the amino acid side chain with the stability and favorable pharmacokinetic properties of a small-molecule scaffold.

High-Throughput Synthesis and Combinatorial Library Generation

Combinatorial chemistry is a powerful technology used in drug discovery to rapidly synthesize and screen a large number of compounds to identify new leads. imperial.ac.uk Techniques like split-and-pool synthesis allow for the creation of "one-bead-one-compound" libraries containing millions of distinct molecules. nih.gov

This compound is an ideal building block for these methods. Its Fmoc protecting group makes it fully compatible with the automated solid-phase synthesis techniques that are central to generating combinatorial libraries. nih.govnih.gov

Researchers can design a peptide or peptidomimetic library where this compound is incorporated at a specific position, while other positions are varied with a range of different amino acids. Alternatively, it can be included as one of many building blocks used to randomly build a diverse library. For example, a library of millions of pentapeptides could be synthesized where one position is systematically varied to include natural amino acids as well as unnatural ones like 3,5-dimethoxyphenylalanine. mit.edu After synthesis, the library can be screened for binding against a biological target. The identity of the active compounds ("hits") can then be determined, revealing which sequences containing the dimethoxyphenylalanine residue exhibit the desired activity. This high-throughput approach dramatically accelerates the discovery of novel bioactive molecules and the exploration of structure-activity relationships. imperial.ac.uknih.gov

Automation in the Synthesis of Compound Libraries Incorporating this compound

The advent of combinatorial chemistry has revolutionized drug discovery, necessitating tools and technologies that can rapidly produce large numbers of compounds. nih.gov Automated synthesis has emerged as a cornerstone of this effort, shifting the paradigm from traditional, manual synthesis to a more mechanized and high-throughput approach. nih.govemolecules.com Technologies such as automated solid-phase peptide synthesis (SPPS) and flow chemistry are now instrumental in generating diverse compound libraries for screening. nih.gov

This compound is ideally suited for integration into these automated workflows. The Fmoc protecting group is the standard choice for automated SPPS because it is stable under coupling conditions but can be cleanly and rapidly removed under mild basic conditions (typically with piperidine), a process that is easily automated. The incorporation of this non-natural amino acid into a peptide or peptide-like library introduces significant structural diversity. Automated synthesizers can be programmed to incorporate this compound at specific positions within a sequence, allowing for the systematic generation of analogues to explore structure-activity relationships (SAR). The use of such specialized building blocks within automated platforms enables the efficient creation of libraries with enhanced chemical complexity and novelty, accelerating the discovery of new bioactive molecules. chemrxiv.org

Encoding and Deconvolution Strategies for Libraries

One of the primary challenges associated with large combinatorial libraries, particularly those created using one-bead-one-compound (OBOC) methods, is the rapid identification of the chemical structure responsible for a positive screening result. researchgate.net To address this, various encoding and deconvolution strategies have been developed, where each unique compound in the library is associated with a readable tag or code. researchgate.net

DNA-encoded libraries (DELs) represent a powerful version of this concept, where each small molecule is covalently linked to a unique DNA oligonucleotide that serves as an amplifiable barcode. nih.govnih.gov The synthesis of these libraries requires chemical reactions that are compatible with the DNA tag. The Fmoc protecting group on this compound is a key component in strategies for solution-phase, Fmoc-based peptide synthesis on DNA, allowing for the creation of peptide-based DELs. nih.gov

When this compound is incorporated into a combinatorial library, its unique molecular weight and fragmentation pattern serve as a distinct signature during mass spectrometry-based deconvolution. After a screening assay identifies a "hit," the structure can be elucidated by sequencing the peptide or by analyzing the encoding tag. researchgate.net The presence of a non-natural residue like 3,5-dimethoxyphenylalanine provides a clear marker, confirming its contribution to the bioactivity and guiding further medicinal chemistry optimization.

Contributions to Bioconjugation and Functional Biomaterials Research

The fields of bioconjugation and functional biomaterials rely on the precise assembly of molecules to create larger, functional systems. The unique properties of this compound make it a valuable component in the design of such materials, from specifically labeled proteins to self-assembling nanomaterials.

This compound as a Handle for Site-Specific Bioconjugation

Site-specific bioconjugation aims to attach a payload—such as a drug, imaging agent, or polymer—to a specific, predetermined location on a biomolecule like an antibody or enzyme. nih.govnih.gov This precise control over conjugation is critical for creating homogeneous products like antibody-drug conjugates (ADCs) with predictable properties. nih.gov A common strategy involves introducing a unique chemical "handle" into the biomolecule that can undergo a specific reaction without affecting the native amino acid residues.

Non-proteinogenic amino acids are excellent candidates for use as chemical handles. By incorporating an amino acid with a unique side chain, such as L-3,5-dimethoxyphenylalanine, into a protein's sequence via genetic code expansion, a unique site for chemical modification is created. The dimethoxyphenyl group, being absent in natural proteins, could potentially serve as a target for specific chemical ligation reactions. This would allow for the attachment of other molecules with high precision, a foundational technique for building complex and functional bioconjugates. nih.gov

Integration into Polymer and Self-Assembled Systems

The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for creating functional biomaterials. rsc.org Fmoc-protected amino acids are particularly renowned for their ability to self-assemble into nanofibers, ribbons, and hydrogels. researchgate.net This process is driven by a combination of non-covalent interactions: π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid backbones, which together promote the formation of extended β-sheet-like structures. rsc.orgresearchgate.net

This compound is an exemplary building block for such systems. Both its fluorenyl group and its dimethoxyphenyl side chain can participate in π-π stacking, providing a strong driving force for assembly. These self-assembled structures, often forming hydrogels at low concentrations, have significant potential in drug delivery and tissue engineering. nih.gov For instance, a hydrogel formed from the self-assembly of a derivative of Fmoc-diphenylalanine has been shown to serve as an effective carrier for drug release. rsc.org

Furthermore, Fmoc-amino acids can be conjugated to synthetic polymers, creating polymer-peptide hybrids that combine the properties of both components. mdpi.com Integrating this compound onto a polymer backbone can induce self-assembly behavior, leading to the formation of novel nanomaterials where the polymer's properties (e.g., thermal responsiveness) are modulated by the peptide's assembly. mdpi.com The specific chemical nature of the 3,5-dimethoxyphenyl side chain would influence the packing and morphology of these assemblies, allowing for fine-tuning of the final material's properties.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-3-(3,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | fluorochem.co.uk |

| CAS Number | 381222-51-1 | fluorochem.co.ukwuxiapptec.comchemical-suppliers.eu |

| Molecular Formula | C₂₆H₂₅NO₆ | achemblock.com |

| Molecular Weight | 447.49 g/mol | wuxiapptec.comachemblock.com |

| Purity | >95% - 97% | fluorochem.co.ukwuxiapptec.com |

Analytical and Spectroscopic Methodologies for Research on L N Fmoc 3,5 Dimethoxyphenylalanine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the three-dimensional structure of molecules in solution. For a modified amino acid such as L-N-Fmoc-3,5-dimethoxyphenylalanine, which serves as a building block in peptide synthesis, NMR provides critical information from the initial monomer stage to the final complex peptide.

Application of 2D NMR Techniques for Complex Peptide and Peptidomimetic Structures

While one-dimensional (1D) NMR provides initial information, the structural complexity of peptides and peptidomimetics derived from this compound necessitates the use of two-dimensional (2D) NMR experiments. These techniques disperse the crowded signals of a 1D spectrum into a second dimension, resolving overlapping resonances and revealing through-bond and through-space correlations between nuclei.

Common 2D NMR experiments employed for the structural elucidation of these compounds include:

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds (e.g., Hα-Hβ in the amino acid backbone). It is fundamental for assigning protons within a specific amino acid residue.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners, revealing entire spin systems of an amino acid residue, from the amide proton (NH) to the side-chain protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. This is crucial for determining the secondary structure of peptides by identifying which amino acid residues are near each other in the folded conformation. ROESY is particularly useful for intermediate-sized molecules where the NOE may be close to zero. nih.gov

For Fmoc-protected bis-amino acids, 2D NMR experiments like DQF-COSY, HSQC, and HMBC are essential for the complete assignment of ¹H and ¹³C resonances. acs.org The expected connectivity between building blocks can be verified through HMBC cross-peaks. nih.gov

Stereochemical Purity Assessment via Chiral NMR Methods

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, confirming the enantiomeric purity of the starting material, this compound, is critical. Chiral NMR spectroscopy provides a powerful method for this assessment without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) that interacts with the enantiomers to form transient diastereomeric complexes. These complexes exhibit distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers.

Commercially available N-protected amino acid derivatives, such as N-Fmoc-L-phenylalanine itself, can act as CSAs to differentiate enantiomers of chiral compounds. nih.gov For instance, adding a CSA like Fmoc-Trp(Boc)-OH to a sample containing enantiomers can induce separate signals in the ³¹P or ¹H NMR spectra for different enantiomers of organophosphorus compounds, and similar principles apply to chiral amino acids. nih.gov Dimeric thiourea-based CSAs have also shown high efficiency in differentiating ¹H and ¹³C NMR signals of various N-protected amino acid derivatives, including those with Fmoc, BOC, and CBZ protecting groups. unipi.it The interaction, often mediated by a base like DABCO, leads to measurable chemical shift non-equivalence for the enantiomers, enabling the calculation of enantiomeric excess (ee). unipi.itmdpi.com

| Chiral NMR Method | Principle | Application Example | Reference |

| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with the analyte enantiomers, leading to separate NMR signals. | Use of Fmoc-Trp(Boc)-OH to differentiate enantiomers of chiral compounds. | nih.gov |

| Dimeric Thiourea CSAs | High-efficiency differentiation of ¹H and ¹³C signals for N-protected amino acids (Fmoc, BOC, etc.) via cooperative hydrogen bonding. | Quantification of enantiomers of amino acid derivatives at low concentrations. | unipi.it |

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Verification

High-Resolution Mass Spectrometry (HRMS) is an essential tool in synthetic chemistry, providing highly accurate mass measurements (typically with errors < 5 ppm). This accuracy allows for the determination of the elemental composition of a molecule, which is crucial for verifying the identity of the target compound, this compound, and its derivatives. biorxiv.org

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing an accurate mass for the molecular ion, tandem mass spectrometry (MS/MS or MSⁿ) on an HRMS instrument provides structural information through controlled fragmentation of the parent ion. The resulting fragment ions are characteristic of the molecule's structure. For Fmoc-protected amino acids and peptides, specific fragmentation patterns are observed:

Loss of the Fmoc group: A characteristic fragmentation pathway for Fmoc-protected compounds is the cleavage of the fluorenylmethoxycarbonyl group.

Peptide backbone fragmentation: In peptides, fragmentation typically occurs along the amide bonds, producing b- and y-type ions. The masses of these fragment ions allow for the confirmation of the amino acid sequence.

Side-chain fragmentation: The unique side chain of 3,5-dimethoxyphenylalanine will also produce characteristic fragments, further confirming its incorporation.

Studies on Nα-Fmoc-protected dipeptide isomers show that their fragmentation patterns in ESI-MS/MS can be used to differentiate them. nih.govresearchgate.net For example, the presence and relative abundance of specific b₁⁺ ions can distinguish between isomers like Fmoc-Xxx-Gly-OY and Fmoc-Gly-Xxx-OY. nih.gov MS³ experiments can further help distinguish isomeric pairs. nih.gov

| Ion Type | Description | Utility in Analysis | Reference |

| [M+H]⁺ | Protonated molecular ion. | Provides accurate mass for elemental composition determination. | nih.govmdpi.com |

| b-ions | N-terminal fragments resulting from amide bond cleavage. | Helps determine the amino acid sequence from the N-terminus. | nih.gov |

| y-ions | C-terminal fragments resulting from amide bond cleavage. | Helps determine the amino acid sequence from the C-terminus. | nih.gov |

| [M+H-Fmoc+H]⁺ | Ion resulting from the loss of the Fmoc group. | Confirms the presence of the Fmoc protecting group. | nih.gov |

Quantitative Analysis in Synthetic Pathways

HRMS is not only a qualitative tool but also a powerful quantitative one. By using an internal standard, often a stable isotope-labeled version of the analyte, HRMS can be used to accurately quantify the amount of product formed in a reaction, the consumption of starting materials, or the presence of impurities. waters.com This is particularly valuable for optimizing reaction conditions and determining the yield of synthetic steps.

LC-HRMS methods, which couple liquid chromatography with high-resolution mass spectrometry, are widely used for the quantitative analysis of amino acids and peptides in complex mixtures. biorxiv.orgresearchgate.net The high selectivity of HRMS allows for the extraction of the ion chromatogram for a specific mass, minimizing interference from matrix components and leading to low limits of detection, often in the femtomole range. researchgate.netnih.gov This quantitative capability is crucial for impurity profiling, where even small amounts of byproducts must be accurately measured to ensure the quality of the final peptide. waters.com

Chromatographic Techniques for Purification and Purity Assessment in Research Workflows

Chromatography is the gold standard for the purification of synthetic compounds and the assessment of their purity. For this compound and its derivatives, a combination of chromatographic methods is typically employed throughout the research and development workflow.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for both the analysis and purification of peptides and Fmoc-protected amino acids. nih.gov Separation is based on the hydrophobicity of the molecules. A non-polar stationary phase (like C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA). nih.govgoogle.com

Purification: Preparative RP-HPLC is used to isolate the desired product from unreacted starting materials, reagents, and side products. peptide.com Fractions are collected as they elute from the column and are analyzed for purity. Those fractions meeting the required purity specifications are then combined and lyophilized to obtain the final product as a solid powder. peptide.com The quality of the final peptide is highly dependent on the purity of the initial Fmoc-amino acid building blocks. ajpamc.comsigmaaldrich.com

Purity Assessment: Analytical RP-HPLC is used to determine the purity of a sample. A small amount of the sample is injected onto an analytical column, and the resulting chromatogram shows peaks corresponding to the main product and any impurities. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks. google.com

Chiral Chromatography: To assess and ensure enantiomeric purity, chiral chromatography is employed. This can be done by using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. researchgate.netcat-online.com For instance, amylose-derived CSPs have been successfully used for the enantiomeric separation of N-Fmoc amino acids. researchgate.net Alternatively, the amino acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. rsc.org

| Chromatographic Technique | Primary Use | Typical Conditions | Reference |

| Preparative RP-HPLC | Isolation and purification of the target compound. | C18 or C4 column, Water/Acetonitrile gradient with 0.1% TFA. | nih.govpeptide.com |

| Analytical RP-HPLC | Assessment of chemical purity. | C18 column, Water/Acetonitrile gradient with 0.1% TFA, UV detection (e.g., 220 nm). | google.comrsc.org |

| Chiral HPLC | Assessment of enantiomeric purity. | Chiral stationary phase (e.g., amylose-based) or derivatization followed by RP-HPLC. | researchgate.netcat-online.comrsc.org |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Fmoc-protected amino acids and monitoring reaction progress. The development of a robust HPLC method is critical for separating the target compound from starting materials, reagents, and potential side-products, such as dipeptides or Lossen rearrangement products. nih.gov For Fmoc-amino acids, reversed-phase HPLC (RP-HPLC) is the most common approach, separating molecules based on their hydrophobicity. mdpi.com

Method development for this compound focuses on optimizing several key parameters to achieve sharp peaks, good resolution, and reproducible retention times. The presence of the large, nonpolar Fmoc group dominates the hydrophobic character of the molecule, while the dimethoxy-substituted phenyl ring adds to this hydrophobicity.

Key Parameters for Method Development:

Stationary Phase: C8 and C18 columns are standard choices for separating Fmoc-amino acids. mdpi.comnih.gov The longer alkyl chains of C18 columns provide greater hydrophobic retention, which is often suitable for the highly nonpolar Fmoc derivatives.

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent, most commonly acetonitrile. nih.gov A gradient elution, where the concentration of the organic solvent is increased over time, is necessary to elute the highly retained Fmoc-compound while also separating it from more polar impurities.

Additives: Small amounts of an acid, such as trifluoroacetic acid (TFA) (typically 0.1%), are often added to both the aqueous and organic phases. google.com TFA acts as an ion-pairing agent, sharpening peak shape by suppressing the ionization of the free carboxyl group and any residual free amines.

Detection: The fluorenyl group of the Fmoc-protecting group is a strong chromophore, making UV detection a highly effective method. Detection is typically performed at wavelengths around 210 nm for the peptide backbone or at wavelengths specific to the Fmoc group, such as 265 nm or 301 nm. nih.gov Fluorescence detection can also be used, offering higher sensitivity by exciting the Fmoc group (e.g., at 265 nm) and measuring its emission (e.g., at 315 nm). jascoinc.com

Column Temperature: Maintaining a constant column temperature, for instance, at 30 °C or higher, can improve peak shape and reproducibility. nih.gov

The following table outlines a representative set of starting conditions for the analytical HPLC of this compound, based on established methods for similar compounds.

| Parameter | Value/Condition | Purpose |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides strong hydrophobic retention for the Fmoc-compound. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component, acid suppresses ionization. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic eluent, acid suppresses ionization. |

| Gradient | 30% to 100% B over 20 min | Ensures elution of highly retained compound and separation from impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 265 nm | Specific wavelength for detecting the Fmoc protecting group. |

| Column Temp. | 30 °C | Ensures reproducible retention times and improves peak shape. |

This method would be validated for linearity, accuracy, and precision according to established guidelines to ensure its suitability for quantitative analysis. researchgate.net

Preparative Chromatography for Scale-Up in Academic Synthesis

Following the synthesis of this compound, purification is required to remove unreacted starting materials, coupling reagents, and byproducts. While crystallization can sometimes yield a pure product, preparative liquid chromatography is a more general and powerful technique for obtaining high-purity material, especially at the academic laboratory scale (milligrams to several grams). nih.gov

The principles of preparative HPLC are analogous to analytical HPLC, but the goal is isolation rather than just quantification. google.com This requires modifications to the method to accommodate larger sample loads.

Column Size and Loading: Preparative columns have larger internal diameters (e.g., 20-50 mm) and are packed with larger particle-size stationary phases compared to analytical columns. This allows for the loading of significantly more material, from hundreds of milligrams to several grams per run. nih.gov

Flow Rates: To maintain separation efficiency on wider columns, flow rates are increased substantially (e.g., 20-100 mL/min).

Solvent Consumption: A major consideration for preparative chromatography is the large volume of solvent required. Methods are often optimized to be as efficient as possible to minimize solvent usage and cost.

Alternative Strategies: For some Fmoc-amino acids, non-chromatographic purification methods have been developed to facilitate scale-up. One such strategy involves the use of a temporary Cu(II) complex to protect the α-amino and carboxyl groups. acs.org This allows the Fmoc group to be installed on a different part of the molecule, and the final product can precipitate as a pure crystalline powder after the copper is removed with a chelating agent, avoiding the need for column chromatography.

The transition from an analytical method to a preparative one involves scaling the gradient and flow rate in proportion to the column volume to maintain a similar separation profile.

| Parameter | Analytical Scale | Preparative Scale |

| Column ID | 4.6 mm | 25.0 mm |

| Typical Load | < 1 mg | 100 - 500 mg |

| Flow Rate | 1.0 mL/min | ~30 mL/min |

| Focus | Resolution & Sensitivity | Throughput & Purity |

X-ray Crystallography and Crystallographic Studies of Derivatives

While a specific crystal structure for this compound is not found in the surveyed literature, extensive studies on related Fmoc-phenylalanine derivatives provide a strong basis for predicting its structural characteristics. acs.orgresearchgate.netnih.gov Analysis of the crystal structures of Fmoc-Phenylalanine (Fmoc-F), Fmoc-Tyrosine (Fmoc-Y), and various halogenated derivatives reveals common interaction motifs. rsc.orgnih.gov

Common Structural Features in Fmoc-Phenylalanine Derivative Crystals:

Hydrogen Bonding: A primary interaction involves the formation of hydrogen bonds between the carboxylic acid group of one molecule and the carbamate (B1207046) group of another. This often leads to the formation of extended one-dimensional chains or tapes. rsc.orgacs.org

π-π Stacking: The planar, electron-rich Fmoc groups frequently engage in offset π-π stacking interactions, which are crucial for organizing the molecules into layers or columns. acs.org

Side-Chain Interactions: The aromatic side chains (the phenyl ring) can also participate in π-π stacking, either with other side chains or with the Fmoc groups of adjacent molecules. The nature of substituents on the phenyl ring significantly influences these interactions. acs.orgnih.gov

The table below summarizes key intermolecular interactions observed in the crystal structures of related Fmoc-amino acids, which serve as a model for this compound.

| Compound | Key Intermolecular Interactions Observed in Crystal Structure |

| Fmoc-Phenylalanine | Hydrogen bonding creating fibrillar structures; π-π stacking of Fmoc groups. rsc.org |

| Fmoc-Tyrosine | Packing is dominated by interactions between the planar Fmoc groups. rsc.org |

| Fmoc-4-NO₂-Phe | Stabilizing dipolar interactions between offset parallel side-chain phenyl rings. acs.orgrsc.org |

| Fmoc-3,4F-Phe | Intermolecular backbone hydrogen bonding and π-π stacking of Fmoc groups. nih.govmdpi.com |

Crystal Engineering and Co-crystallization Strategies

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net For Fmoc-amino acids, the goal is often to control their self-assembly into well-defined nanoscale architectures. This is achieved by systematically modifying the molecular structure to promote specific non-covalent interactions.

The key to engineering the crystal structure of this compound and its derivatives lies in balancing the dominant hydrogen bonding and π-π stacking interactions.

Role of the Carbamate and Carboxyl Groups: These groups are the primary drivers of hydrogen bonding, typically forming head-to-tail chains that are fundamental to the assembly of fibrils. acs.org

Influence of Side-Chain Substituents: The substituents on the phenylalanine ring are a powerful tool for fine-tuning the crystal packing. Electron-withdrawing groups (like -NO₂ or -F) and electron-donating groups (like -OCH₃) alter the electronic properties of the phenyl ring, which in turn modifies its ability to participate in π-π interactions and dipolar interactions. acs.orgnih.govrsc.org In the case of this compound, the two electron-donating methoxy (B1213986) groups are expected to enhance the electron density of the phenyl ring, potentially favoring different stacking geometries compared to unsubstituted or electron-deficient derivatives.

Co-crystallization is a strategy that involves crystallizing two or more different components together to form a new, ordered crystalline solid. This could be used to create novel materials from this compound by introducing a second molecule (a "co-former") that can form predictable hydrogen bonds or other interactions with it, thereby guiding the assembly into a new crystal lattice.

Solid-State Conformational Analysis

In the crystal structures of many Fmoc-amino acids and related peptidomimetics, the molecules often adopt an extended conformation. who.int This is characterized by backbone torsion angles that are consistent with β-strand structures. The rigidity of the Fmoc group and the planarity of the peptide bond influence this preference.

For this compound, a solid-state conformational analysis would focus on:

Determining the backbone torsion angles to see if they align with an extended β-strand-like conformation.

Analyzing the torsion angles of the side chain (χ1 and χ2) to understand the orientation of the 3,5-dimethoxyphenyl group relative to the backbone. This orientation is critical as it affects how the side chain can interact with neighboring molecules.

Comparing the conformation in a single crystal to the conformation in other states, such as in a hydrogel. It has been shown that the packing in a crystal can differ significantly from the packing in the self-assembled fibrillar network of a gel, meaning that the crystal structure may not always be a direct analogue for the structure in other material phases. rsc.org

In cases where suitable single crystals for X-ray diffraction cannot be obtained, solid-state NMR (ssNMR) serves as a powerful alternative for conformational analysis. nih.gov By analyzing chemical shifts or measuring specific internuclear distances in isotopically labeled samples, ssNMR can provide valuable information about the backbone and side-chain conformations of molecules even in non-crystalline or resin-bound states. nih.gov

Computational and Theoretical Investigations of L N Fmoc 3,5 Dimethoxyphenylalanine and Its Derivatives

Molecular Dynamics (MD) Simulations for Conformational Preferences in Complex Chemical Systems

Molecular dynamics (MD) simulations are a powerful tool to investigate the conformational landscape and dynamics of molecules in various environments. For complex systems like L-N-Fmoc-3,5-dimethoxyphenylalanine, MD simulations can reveal how the interplay of intramolecular and intermolecular forces dictates its three-dimensional structure and behavior over time.

Analysis of Solvent Effects on Conformation and Dynamics

The solvent environment plays a critical role in determining the conformational preferences of peptides and their building blocks. chemrxiv.orgchemrxiv.org MD simulations allow for a detailed analysis of how different solvents influence the structure and dynamics of this compound. The polarity, hydrogen bonding capacity, and size of solvent molecules can all affect the conformational equilibrium. chemrxiv.org For instance, in polar protic solvents, the solvent can form hydrogen bonds with the carbonyl and N-H groups of the amino acid, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. nih.gov Conversely, in aprotic or nonpolar solvents, intramolecular interactions may become more dominant, leading to more compact or folded structures.

Coarse-grained MD simulations have been effectively used to study the self-assembly of Fmoc-protected amino acids, demonstrating that solvent variation can control the resulting morphologies. Current time information in Edmonton, CA.biophysics.org For example, studies on Fmoc-protected aliphatic amino acids have shown that they self-assemble in high water content systems, with the specific morphology being tunable by environmental parameters. Current time information in Edmonton, CA.rsc.org The dimethoxyphenyl group in this compound, with its potential for π-π stacking and hydrophobic interactions, would be particularly sensitive to solvent effects, influencing its aggregation behavior.

Free Energy Calculations for Conformational Transitions

MD simulations coupled with free energy calculation methods can quantify the energetic landscape of conformational transitions. acs.orgacs.orgembrapa.br These calculations are crucial for understanding the relative stability of different conformers and the energy barriers separating them. Methods like umbrella sampling, metadynamics, or thermodynamic integration can be employed to construct the potential of mean force (PMF) along a specific reaction coordinate, such as a dihedral angle rotation.

For this compound, free energy calculations can elucidate the rotational barriers around the chi (χ) angles of the dimethoxyphenyl side chain and the phi (φ) and psi (ψ) backbone dihedral angles. The large and rigid Fmoc protecting group significantly influences the accessible conformational space, and free energy calculations can quantify this steric hindrance. Furthermore, these calculations can predict how changes in the solvent environment or modifications to the chemical structure would alter the free energy landscape and, consequently, the conformational preferences of the molecule. acs.org The binding free energies of Fmoc-dipeptides to enzymes have been calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, providing insights into substrate specificity. researchgate.net

Quantum Chemical (QM) Calculations for Reaction Mechanism Elucidation and Reactivity Prediction

Quantum chemical (QM) calculations provide a detailed understanding of the electronic structure and reactivity of molecules, offering insights that are inaccessible to classical force fields used in MD simulations. acs.orgpnas.org These methods are particularly valuable for studying chemical reactions and predicting the reactivity of specific molecular moieties.

Transition State Analysis of Key Synthetic Steps

The synthesis of this compound involves several key steps, including the protection of the amino group with the Fmoc moiety. QM calculations can be used to model the reaction mechanisms of these synthetic steps and to locate and characterize the transition states. nih.govchemical-suppliers.eu Understanding the structure and energy of the transition state is crucial for optimizing reaction conditions and predicting the feasibility of a synthetic route.

Electronic Structure and Reactivity of the Dimethoxyphenylalanine Moiety

The dimethoxyphenylalanine moiety possesses unique electronic properties due to the presence of the two methoxy (B1213986) groups on the phenyl ring. QM methods, such as Density Functional Theory (DFT), are well-suited to investigate the electronic structure and predict the reactivity of this part of the molecule. nih.govimist.mawjarr.comresearchgate.net

DFT calculations can determine various electronic descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). nih.gov The HOMO and LUMO energies are related to the molecule's ability to donate and accept electrons, respectively, providing insights into its nucleophilic and electrophilic character. fluorochem.co.uk The MEP map visually represents the charge distribution and can identify regions susceptible to electrophilic or nucleophilic attack. For the dimethoxyphenylalanine moiety, the electron-donating methoxy groups are expected to increase the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions and its potential for cation-π interactions.

In Silico Design and Retrosynthesis Strategies for Novel Chemical Architectures